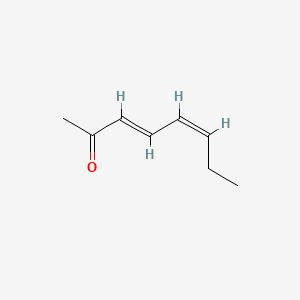
(3E,5Z)-octa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans, cis-3,5-Octadien-2-one: is an organic compound with the molecular formula C₈H₁₂O . It is a type of enone, which is a compound containing both a double bond and a ketone functional group. This compound is known for its distinct aroma and is found in various natural sources, including certain types of tea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans, cis-3,5-Octadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of octanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired isomer .
Industrial Production Methods: In an industrial setting, the production of (3E,5Z)-octa-3,5-dien-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of any unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Trans, cis-3,5-Octadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted enones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trans, cis-3,5-Octadien-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of enone reactivity and stereochemistry.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Wirkmechanismus
The mechanism of action of (3E,5Z)-octa-3,5-dien-2-one involves its interaction with molecular targets such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may interact with enzymes or cellular pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Trans, trans-3,5-Octadien-2-one
- Cis, cis-3,5-Octadien-2-one
- Trans, cis-2,4-Octadien-1-one
Comparison: Trans, cis-3,5-Octadien-2-one is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and aroma characteristics, making it valuable in specific applications .
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(3E,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+ |
InChI-Schlüssel |
LWRKMRFJEUFXIB-SCFJQAPRSA-N |
Isomerische SMILES |
CC/C=C\C=C\C(=O)C |
Kanonische SMILES |
CCC=CC=CC(=O)C |
Piktogramme |
Irritant |
Synonyme |
(E,Z)-3,5-octadien-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















